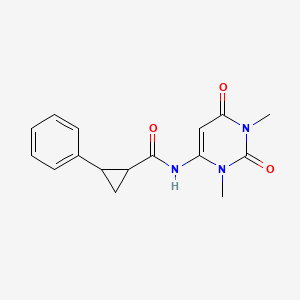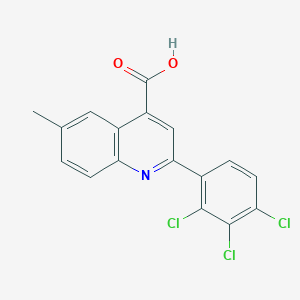
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenylcyclopropanecarboxamide, also known by its chemical structure, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production:: While industrial-scale production methods may vary, the compound is typically synthesized using efficient and scalable processes. These methods ensure high yields and purity.
化学反応の分析
Reactivity::
Oxidation-Reduction Reactions: The compound can undergo redox reactions, leading to the formation of various oxidation states.
Substitution Reactions: Nucleophilic substitution reactions can occur at the amide nitrogen or other functional groups.
Cyclopropane Ring Opening: The cyclopropane ring can be cleaved under specific conditions.
Base: Used for deprotonation or nucleophilic reactions.
Oxidizing Agents: To induce oxidation.
Nucleophiles: For substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or ring-opened forms.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialized materials.
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が関与しています。これらの経路を完全に解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
N-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-イル)-2-フェニルシクロプロパンカルボキサミドは、そのユニークな構造で際立っていますが、類似した化合物には以下のようなものがあります。
類似化合物との比較
While N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenylcyclopropanecarboxamide stands out for its unique structure, similar compounds include:
特性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-18-13(9-14(20)19(2)16(18)22)17-15(21)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,17,21) |
InChIキー |
MHJVJTIODYCDQI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2CC2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B10979416.png)
![3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10979421.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B10979427.png)
![N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10979436.png)
![3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979443.png)

![6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10979454.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10979455.png)

![3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979461.png)
![3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979475.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10979476.png)

![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
